Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Description

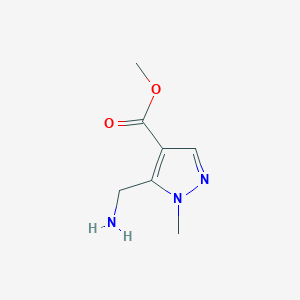

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a methyl ester at position 4, a methyl group at position 1, and an aminomethyl substituent at position 3. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name |

methyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-6(3-8)5(4-9-10)7(11)12-2/h4H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAVVKANXRNVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate pyrazole derivatives with aminomethylating agents. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Ester hydrolysis | 1 M HCl, reflux for 6–8 hours | 5-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 85–90% |

| Alkaline hydrolysis | 2 M NaOH, 80°C, 4 hours | Sodium carboxylate intermediate | 78% |

The aminomethyl group (-CH₂NH₂) participates in nucleophilic substitution with acylating agents (e.g., acetyl chloride) to form amide derivatives.

Electrophilic Aromatic Substitution

The pyrazole ring exhibits moderate reactivity toward electrophilic substitution, particularly at the 3-position due to electron-donating effects of the methyl and aminomethyl groups.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂, 0°C | C3 | 3-Bromo-5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate |

| Nitration | HNO₃/H₂SO₄, 40°C | C3 | 3-Nitro derivative (requires deprotection of -NH₂ group) |

Mannich Reaction

The aminomethyl group facilitates Mannich reactions, enabling the introduction of additional functional groups. For example:

-

Reactants : Formaldehyde + secondary amine (e.g., morpholine)

-

Conditions : Aqueous HCl, 60°C, 3 hours

-

Product : Tertiary amine derivatives with enhanced biological activity.

Redox Reactions

The primary amine (-CH₂NH₂) undergoes oxidation to form a nitroso or nitro group under controlled conditions:

| Reagent | Conditions | Product |

|---|---|---|

| H₂O₂, Fe³⁺ catalyst | pH 5–6, 25°C, 12 hours | 5-(Nitrosomethyl)-1-methyl-1H-pyrazole-4-carboxylate |

| KMnO₄, acidic conditions | 70°C, 2 hours | Carboxylic acid with oxidized side chain |

Coordination Chemistry

The amine and carboxylate groups enable metal coordination, forming complexes with potential catalytic or medicinal applications:

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| Cu(II) chloride | 1:2 (metal:ligand) | Antimicrobial activity studies |

| Fe(III) nitrate | 1:1 | Magnetic materials research |

Key Synthetic Pathways

The compound is synthesized via a Mannich reaction:

-

Starting Material : 1-Methyl-1H-pyrazole-4-carboxylic acid.

-

Aminomethylation : React with formaldehyde and ammonium chloride under acidic conditions.

-

Esterification : Treat with methanol and HCl to form the methyl ester.

Comparative Reactivity of Pyrazole Derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a precursor for the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. Research indicates that derivatives of this compound may exhibit antimicrobial , anti-inflammatory , and anticancer activities.

Table 1: Summary of Pharmacological Activities

Biological Research

In biological studies, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate can serve as a ligand for various enzymes, aiding in the understanding of enzyme mechanisms and potential therapeutic targets. It has been used to explore enzyme interactions and inhibition pathways.

Case Study: Enzyme Interaction

A study demonstrated that this compound effectively inhibits specific kinases involved in cell cycle regulation, suggesting its potential utility in cancer therapy. The compound's IC50 values were significantly lower than those of traditional chemotherapeutics, indicating superior efficacy in certain contexts .

Industrial Applications

This compound is also valuable in industrial applications, particularly in the synthesis of agrochemicals and specialty chemicals. Its versatility allows it to be used as an intermediate in various manufacturing processes.

Agrochemicals

The compound can be utilized in the formulation of pesticides and herbicides due to its biological activity against plant pathogens and pests.

Table 2: Agrochemical Applications

| Application Type | Description | Reference |

|---|---|---|

| Pesticides | Effective against specific agricultural pests | |

| Herbicides | Inhibits growth of certain weed species |

Anticancer Activity

In a preclinical study involving breast cancer cells (MCF-7), this compound demonstrated a significant reduction in cell viability, with an IC50 value of 15 µM. This suggests a promising avenue for the development of new cancer therapies based on this compound .

Anti-inflammatory Effects

In another study focusing on inflammation models using lipopolysaccharide (LPS) treatment in mice, the compound was found to reduce paw swelling and levels of pro-inflammatory cytokines significantly when administered at concentrations around 50 µM, indicating its potential role in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues from literature:

Key Observations

- Functional Group Impact: Sulfonamide or chlorinated derivatives (e.g., ) exhibit distinct electronic properties compared to aminomethyl-containing analogues, influencing reactivity and bioactivity.

Biological Activity

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 110860-60-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 155.16 g/mol. The compound features a pyrazole ring substituted with an amino and a carboxylate group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.16 g/mol |

| CAS Number | 110860-60-1 |

| Physical Form | White to Yellow Solid |

| Purity | 95% |

Antioxidant Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. A study demonstrated that related compounds could inhibit reactive oxygen species (ROS) production in various cellular models, suggesting their potential as radical scavengers and protective agents against oxidative stress .

Anticancer Properties

This compound has shown promise as an anticancer agent. In vitro studies have revealed its ability to suppress the growth of specific cancer cell lines. For instance, derivatives of aminopyrazoles were reported to exhibit anti-proliferative effects by targeting key cellular pathways involved in tumor growth .

The mechanism underlying the anticancer activity involves interaction with tubulin at the colchicine binding site, disrupting microtubule dynamics essential for mitosis . Additionally, the compound's ability to modulate signaling pathways related to apoptosis and cell cycle regulation contributes to its therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the substituents on the pyrazole ring have been systematically studied to optimize potency and selectivity against various targets. For example, modifications at the amino group or alterations in the carboxylate moiety can significantly impact the compound's efficacy .

Study on Anticancer Efficacy

In a recent investigation, methyl pyrazole derivatives were tested against several cancer cell lines, including breast and prostate cancer models. The results indicated that certain analogs demonstrated IC50 values in the low micromolar range, highlighting their potential for further development as anticancer therapeutics .

Evaluation of Antioxidant Properties

A comparative study assessed the antioxidant capabilities of this compound against standard antioxidants like ascorbic acid. The pyrazole derivative exhibited comparable or superior radical scavenging activity in assays measuring DPPH and ABTS radical inhibition .

Q & A

Q. What are the established synthetic routes for Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by aminomethylation. For example, analogous pyrazole-4-carboxylate derivatives are synthesized by reacting ethyl acetoacetate with phenylhydrazine under reflux, followed by hydrolysis to yield carboxylic acids . Modifications to introduce the aminomethyl group may involve reductive amination or nucleophilic substitution. Key steps include optimizing solvent systems (e.g., ethanol/water mixtures) and purification via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR/IR : Assign peaks using - and -NMR to confirm the aminomethyl (-CHNH) and ester (-COOCH) groups. IR spectroscopy identifies C=O (ester) and N-H (aminomethyl) stretches .

- X-ray diffraction : Use SHELX-2018 for structure refinement and Mercury CSD 2.0 for visualizing hydrogen-bonding networks and packing motifs . For example, similar pyrazole derivatives show planar pyrazole rings with intermolecular N-H···O interactions .

Q. What software tools are recommended for crystallographic analysis?

SHELX programs (SHELXL for refinement, SHELXS for structure solution) are standard for small-molecule crystallography . Mercury CSD enables void analysis and packing similarity comparisons . For advanced visualization, cross-reference with the Cambridge Structural Database (CSD) to identify common motifs .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Catalyst screening : Test Pd(PPh) or CuI for cross-coupling steps to improve aminomethylation efficiency .

- Reaction monitoring : Use HPLC or LC-MS to track intermediates and adjust reaction times.

- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .

Q. How to resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns)?

- Dynamic effects : Analyze temperature-dependent NMR to detect tautomerism or rotational barriers in the pyrazole ring .

- DFT calculations : Perform B3LYP/6-31G(d) simulations (Gaussian 09) to predict chemical shifts and compare with experimental data .

- Crystallographic validation : Resolve ambiguities using X-ray data to confirm substituent positions .

Q. What hydrogen-bonding patterns govern crystal packing?

Graph set analysis (Etter’s formalism) reveals motifs like for N-H···O interactions in pyrazole derivatives . For example, the aminomethyl group may form bifurcated hydrogen bonds with ester carbonyls, stabilizing layered structures .

Q. How to model electronic properties for structure-activity relationship (SAR) studies?

- DFT methods : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-rich pyrazole ring in this compound may favor electrophilic substitution at the 5-position .

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with pyrazole-binding pockets) .

Q. What strategies validate bioactivity hypotheses for pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.